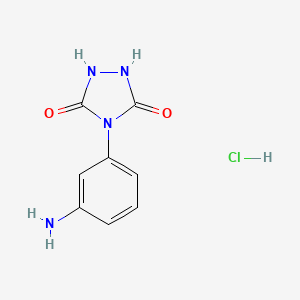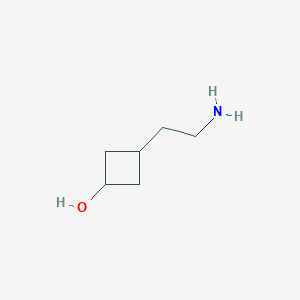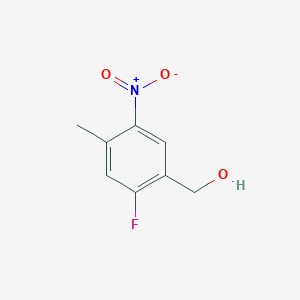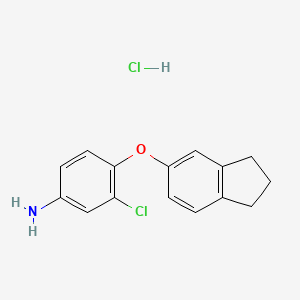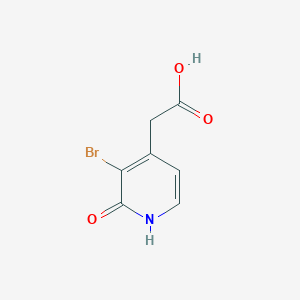![molecular formula C13H13INO2S- B1447018 [N-(p-Toluenesulfonyl)imino]phenyliodinane CAS No. 55962-05-5](/img/structure/B1447018.png)
[N-(p-Toluenesulfonyl)imino]phenyliodinane
Overview
Description
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” is a chemical compound with the molecular formula C13H12INO2S . It is also known as 4-methyl-N-(phenyl-lambda3-iodaneylidene)benzenesulfonamide . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “[N-(p-Toluenesulfonyl)imino]phenyliodinane” is represented by the formula 1S/C13H12INO2S/c1-11-7-9-13 (10-8-11)18 (16,17)15-14-12-5-3-2-4-6-12/h2-10H,1H3 . This indicates the presence of carbon ©, hydrogen (H), iodine (I), nitrogen (N), oxygen (O), and sulfur (S) in the compound .Physical And Chemical Properties Analysis
“[N-(p-Toluenesulfonyl)imino]phenyliodinane” has a molecular weight of 373.21 . The compound is solid in its physical form . The compound should be stored in a refrigerator .Scientific Research Applications
Catalytic Asymmetric Aziridination
[N-(p-Toluenesulfonyl)imino]phenyliodinane has been utilized in catalytic asymmetric aziridination, which involves the formation of three-membered nitrogen-containing heterocycles (aziridines). This compound has been used with manganese and iron tetramethylchiroporphyrins as catalysts, achieving opposite enantioselectivities with these metal centers. This finding highlights the potential for developing enantioselective synthetic methods using this compound (Simonato et al., 1999).
Copper-Catalyzed Aziridination
In the context of copper-catalyzed reactions, [N-(p-Toluenesulfonyl)imino]phenyliodinane has been employed as a nitrene precursor for the aziridination of both electron-rich and electron-deficient olefins. This process yields N-tosylaziridines, highlighting the versatility of this compound in different catalytic systems and its utility in organic synthesis (Evans et al., 1991).
Preparation of Sulfoximide Derivatives
This compound has also been used in the preparation of sulfoximide derivatives of monocyclic thiophenes. The treatment of thiophenes with [N-(p-Toluenesulfonyl)imino]phenyliodinane in the presence of certain catalysts has led to the successful synthesis of these derivatives, which are important in various chemical transformations (Nakayama et al., 1999).
Bis(Oxazoline)-Copper Complexes as Chiral Catalysts
Bis(oxazoline)-copper complexes have been used as chiral catalysts for the enantioselective aziridination of olefins with [N-(p-Toluenesulfonyl)imino]phenyliodinane. This application demonstrates the role of this compound in asymmetric synthesis, contributing to the development of enantioselective processes (Evans et al., 1993).
Asymmetric Imination of Organic Selenides
The compound has been used for the asymmetric imination of organic selenides, leading to the formation of selenimides. This process is significant in the synthesis of optically active compounds, demonstrating the compound's utility in stereoselective chemical reactions (Miyake et al., 2000).
Diastereoselective Copper-Catalyzed Aziridination
[N-(p-Toluenesulfonyl)imino]phenyliodinane has been shown to be effective in the diastereoselective copper-catalyzed aziridination of olefins. This application underlines its importance in the synthesis of diastereomerically enriched compounds (Di Chenna et al., 2004).
Safety And Hazards
The safety information for “[N-(p-Toluenesulfonyl)imino]phenyliodinane” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These statements provide guidance on measures to take to prevent or mitigate adverse effects from exposure to the compound .
properties
IUPAC Name |
4-methyl-N-phenyliodanuidylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13INO2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h2-10,15H,1H3/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNQVHZJPSKICT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[I-]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13INO2S- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-phenyliodanuidylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1446935.png)
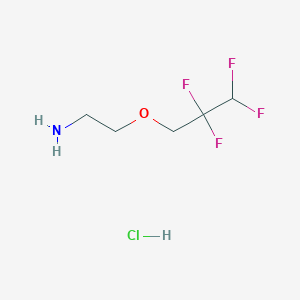

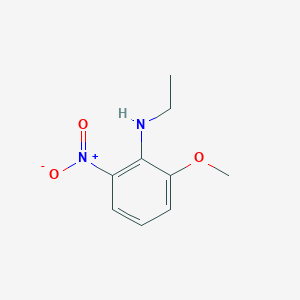
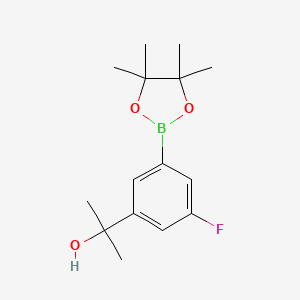
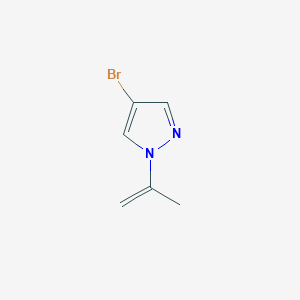
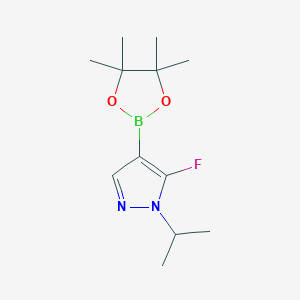
![Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide](/img/structure/B1446949.png)
![5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1446950.png)
